REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]2[C:11]([C:12]3[CH:13]=[N:14][NH:15][CH:16]=3)=[CH:10][NH:9][C:6]2=[N:7][CH:8]=1.B(Br)(Br)Br>C(Cl)Cl>[NH:14]1[CH:13]=[C:12]([C:11]2[C:5]3[C:6](=[N:7][CH:8]=[C:3]([OH:2])[CH:4]=3)[NH:9][CH:10]=2)[CH:16]=[N:15]1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred for 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the stirring continued for 65 h
|
Duration
|
65 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between AcOEt and saturated aqueous NaHCO3
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with more AcOEt (4×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by preparative LCMS (column LUNA 10 μ C18(2) 00G-4253-V0 250×50 mm)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC(=C1)C1=CNC2=NC=C(C=C21)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 mg | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 37.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |